

Core Physical Properties of 2-Fluorohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluorohexane**

Cat. No.: **B1252246**

[Get Quote](#)

2-Fluorohexane is a halogenated alkane with the chemical formula C₆H₁₃F.[\[1\]](#)[\[2\]](#)[\[3\]](#) The following table summarizes its key physical and computed properties.

Property	Value	Source
Chemical Structure	CCCCCC(C)F	[4]
Molecular Formula	C ₆ H ₁₃ F	[1] [2] [3]
Molecular Weight	104.17 g/mol	[2] [3] [4] [5]
CAS Number	372-54-3	[1] [3] [5]
Boiling Point	71 °C	[4]
Computed XLogP3	2.8	[2] [5]
Hydrogen Bond Donor Count	0	[2] [5]
Hydrogen Bond Acceptor Count	1	[2] [5]
Rotatable Bond Count	3	[2] [5]
Exact Mass	104.100128577 Da	[2] [5]

Note: Experimental data for melting point, density, refractive index, and solubility of **2-Fluorohexane** are not readily available in the consulted public resources. The following sections provide standardized protocols for determining these properties.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of key physical properties of liquid organic compounds such as **2-Fluorohexane**.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes.[\[6\]](#)

Apparatus:

- Small test tube (e.g., 150mm diameter)
- Heating block with a stirrer
- Magnetic stir bar
- Thermometer
- Clamps and stand

Procedure:

- Place approximately 0.5 mL of **2-Fluorohexane** into the small test tube and add a magnetic stir bar.[\[6\]](#)
- Clamp the test tube in the center of the heating block on a hot plate stirrer.[\[6\]](#)
- Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[\[6\]](#)
- Turn on the stirrer to ensure gentle mixing.
- Begin heating the block. Observe the sample for boiling (bubbling) and the condensation of vapor on the walls of the test tube. This condensation ring indicates the liquid is refluxing.[\[6\]](#)
- The thermometer bulb should be level with this reflux ring for an accurate measurement.[\[6\]](#)

- When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[6]
- Record the temperature. To ensure accuracy, do not heat the sample so strongly that it evaporates completely.[7]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[8]

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Thermometer
- Water bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_1).
- Fill the pycnometer with distilled water and place it in a water bath to bring it to a constant temperature (e.g., 20°C).
- Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record this mass (m_2).
- Empty and dry the pycnometer again.
- Fill the pycnometer with **2-Fluorohexane** and bring it to the same constant temperature in the water bath.
- Dry the exterior and weigh the filled pycnometer, recording the mass (m_3).

- The density of **2-Fluorohexane** can be calculated using the following formula: Density of **2-Fluorohexane** = $[(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at the experimental temperature}$

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance.[\[9\]](#)

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Soft tissue paper
- Ethanol or acetone for cleaning

Procedure:

- Turn on the light source of the Abbe refractometer.
- Connect the refractometer to a constant temperature water bath set to a standard temperature, typically 20°C. Allow the prisms to reach thermal equilibrium.
- Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.
- Using a dropper, place a few drops of **2-Fluorohexane** onto the surface of the lower prism.
- Close the prisms together firmly.
- Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.
- Adjust the chromatic dispersion compensator to eliminate any color fringe at the borderline, resulting in a sharp, single line separating the light and dark fields.

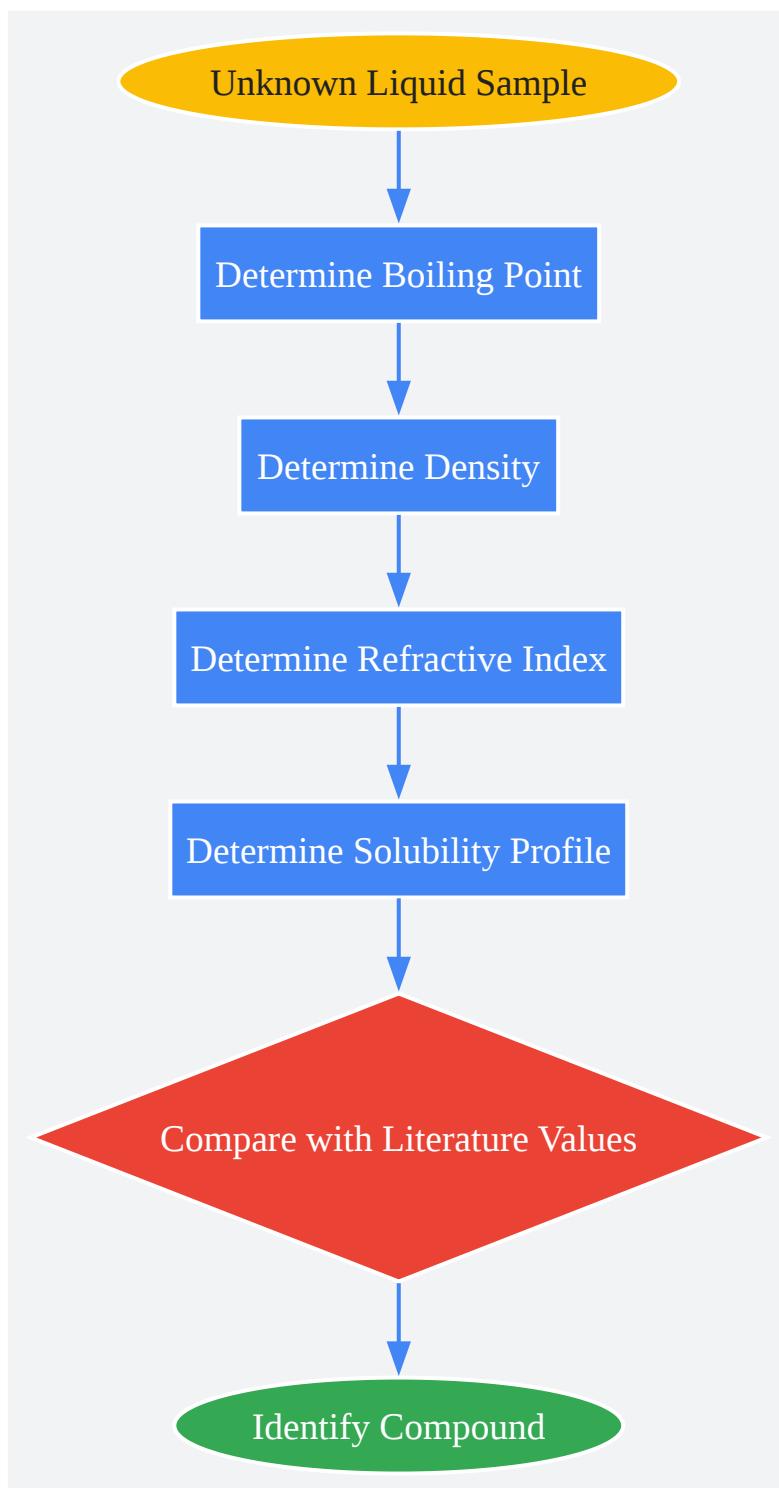
- Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.
- Press the "read" button or look at the scale to obtain the refractive index value. Record the value and the temperature.

Determination of Solubility

This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Apparatus:

- Small test tubes
- Graduated cylinder or pipettes
- Stirring rod
- pH paper


Procedure:

- Water Solubility:
 - Place approximately 0.2 mL of **2-Fluorohexane** into a small test tube.
 - Add 3 mL of distilled water in portions, shaking vigorously after each addition.[\[11\]](#)
 - Observe if a homogeneous solution forms. If the compound is soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[\[10\]](#)[\[13\]](#)
- Solubility in Other Solvents (if insoluble in water):
 - If **2-Fluorohexane** is insoluble in water, test its solubility in the following solvents in separate test tubes, using the same proportions as above:
 - 5% Sodium Hydroxide (NaOH) solution[\[11\]](#)

- 5% Sodium Bicarbonate (NaHCO_3) solution[11]
- 5% Hydrochloric Acid (HCl) solution[11]
- Concentrated Sulfuric Acid (H_2SO_4) (use with caution)[11]
- Vigorous shaking is required for each test.[12] Observe for dissolution, which may be accompanied by a color change, heat production, or gas evolution.
- Record the compound as soluble or insoluble in each solvent.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification of an unknown liquid compound, such as **2-Fluorohexane**, using the physical properties described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification of an unknown liquid compound.

This guide provides a foundational understanding of the physical properties of **2-Fluorohexane** and the experimental means to determine them. For professionals in drug development and chemical research, accurate determination of these properties is a critical first step in compound characterization and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Fluorohexane | lookchem [lookchem.com]
- 3. Buy 2-Fluorohexane | 372-54-3 [smolecule.com]
- 4. 2-fluorohexane [stenutz.eu]
- 5. 2-Fluorohexane | C6H13F | CID 13620130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. mt.com [mt.com]
- 9. athabascau.ca [athabascau.ca]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [Core Physical Properties of 2-Fluorohexane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252246#physical-properties-of-2-fluorohexane\]](https://www.benchchem.com/product/b1252246#physical-properties-of-2-fluorohexane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com